molecular formula C12H13N3O B1483696 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098070-10-9

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1483696
CAS No.: 2098070-10-9
M. Wt: 215.25 g/mol
InChI Key: SYIMSLAYPFSQDB-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-10-9-12(14-15(10)7-8-16)11-5-3-4-6-13-11/h3-6,8-9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIMSLAYPFSQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. The presence of a pyridine ring further enhances its biological profile by facilitating interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}N4_{4}O, with a molecular weight of approximately 230.27 g/mol. The compound features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Ethyl Group : Substituted at the 5-position of the pyrazole ring.
  • Aldehyde Group : Attached to the acetaldehyde moiety.

Pharmacological Activities

Research indicates that derivatives of pyrazole, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. Studies reveal that similar compounds can inhibit the growth of various microbial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Compounds with pyrazole structures have been linked to anti-inflammatory activities. They may act by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Antitumor Potential : Pyrazole derivatives have been investigated for their anticancer properties. Some studies indicate that they can inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression .
  • Neuroprotective Effects : Certain pyrazole compounds are being explored for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may function as an inhibitor of enzymes implicated in inflammation and cancer progression.
  • Receptor Modulation : Its structure allows for interaction with various receptors, potentially modulating signaling pathways critical for cellular responses.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited notable inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of pyrazole derivatives were tested on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain derivatives showed significant cytotoxicity and enhanced the efficacy of conventional chemotherapeutics like doxorubicin, indicating a potential synergistic effect.

Comparative Analysis

CompoundStructureKey ActivityReference
This compoundPyrazole + PyridineAntimicrobial, Anti-inflammatory
Pyrazole Derivative APyrazole OnlyAntitumor
Pyrazole Derivative BPyrazole + Alkyl GroupNeuroprotective

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

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